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Scientific Rationale & Clinical Context

The rationale for targeting AXL with bemcentinib in HMA-failed MDS is grounded in the critical role of

AXL in disease pathogenesis and therapy resistance.

 Unmet Medical Need: For patients with HR-MDS, HMAs like azacitidine or decitabine are the
standard of care [1]. However, only about half of patients respond, and responses are often short-
lived. The majority of patients either do not respond or eventually relapse, leading to a dismal
prognosis with a median survival of around 5 months and very limited approved treatment options
outside of clinical trials [1] [2].

e AXL in MDS Pathobiology: The receptor tyrosine kinase AXL is upregulated on leukemic MDS and
AML stem cells [1]. AXL is linked to the pathogenesis of myeloid malignancies and mediates
chemotherapy resistance [1]. Furthermore, AXL is expressed on innate immune cells and promotes
an immunosuppressive tumor microenvironment, which can contribute to immune escape by the
malignant clone [3]. Inhibition of AXL is therefore a strategy to target the disease directly and
potentially enhance anti-leukemic immune responses [1] [3].

Clinical Evidence & Efficacy Data

The BERGAMUO phase 2 trial (NCT03824080) specifically evaluated bemcentinib monotherapy in patients
with HR-MDS or AML who were refractory to or relapsed after HMA therapy [1]. Key efficacy data from
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this study are summarized below.

Table 1: Efficacy of Bemcentinib Monotherapy in HMA-Failed HR-MDS (BERGAMO Trial) [1]

Efficacy Parameter Result in HR-MDS Patients (N=18)
Overall Hematological Response (OHR) 44% (8/18 patients)

Complete Response (CR) 6% (1/18 patients)

Marrow CR (mCR) 28% (5/18 patients)

Partial Response (PR) 6% (1/18 patients)

Stable Disease (SD) 6% (1/18 patients)

One-Year Overall Survival 54%

One-Year Progression-Free Survival 6%

Patient Population: The trial enrolled patients with a median age of 79 years. All patients had failed prior
HMA therapy (96% azacitidine, 4% decitabine), with 22% being refractory and 76% having relapsed after an

initial response. The median number of prior HMA cycles was 13 [1].

Safety and Tolerability Profile

Bemcentinib monotherapy demonstrated a manageable safety profile in the studied population.

e Dosing: Patients received a loading dose of 400 mg once daily on days 1-3 of the first cycle, followed
by a maintenance dose of 200 mg once daily from day 4 onward in 28-day cycles [1].

e Common Adverse Events: The most common grade 3/4 treatment-related adverse events were
consistent with the underlying disease and included cytopenias (anemia, thrombocytopenia,
neutropenia) and febrile neutropenia [1] [3].

¢ QTc Prolongation: Asymptomatic QTcF prolongation was observed as a notable adverse event. Most
cases were Grade 1 or 2, though Grade 3 events occurred. No Grade 4 or 5 QTcF events were
reported [3]. Regular electrocardiogram monitoring is recommended.
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Experimental Protocols

For researchers aiming to validate the mechanism of action or explore predictive biomarkers, the following

experimental approaches are suggested.

Protocol 1: Assessing AXL Inhibition and Downstream Signaling

e Objective: To confirm target engagement and downstream pharmacological activity of bemcentinib.
¢ Methodology:
o Cell Lines & Models: Use AXL-expressing myeloid leukemia cell lines (e.g., MOLM-13, SKM-
1) or primary patient-derived blasts from MDS/AML.
o Treatment: Treat cells with a range of bemcentinib concentrations (e.g., 0.1 nM - 10 uM) and
appropriate vehicle controls for 1-2 hours.
o Stimulation: Stimulate cells with its ligand, Gas6 (e.g., 400 ng/mL for 10 minutes), to activate
AXL signaling.
o Analysis:
= Western Blotting: Analyze phospho-AXL (Tyr702) and total AXL levels. Assess
phosphorylation of downstream effectors like AKT (Ser473) and ERK1/2 (Thr202/Tyr204)
to confirm pathway inhibition [3].
= Flow Cytometry: For primary cells, use phospho-specific flow cytometry to measure p-
AXL and p-S6 levels in specific cell populations.

Protocol 2: Biomarker Analysis for Patient Stratification

e Objective: To identify molecular correlates of response to bemcentinib.
¢ Methodology:

o Sample Collection: Collect pre-treatment patient bone marrow aspirates and/or peripheral
blood samples.

o Genetic Profiling: Perform next-generation sequencing (NGS) using a targeted myeloid gene
panel (e.g., including ASXL1, TP53, SRSF2, RUNX1). Compare mutation profiles between
responders and non-responders [1].

o Soluble Biomarker Analysis: Measure plasma levels of soluble AXL (SAXL) by ELISA, as this
has been explored as a potential predictive biomarker [4].

o Data Analysis: Use statistical tests (e.g., Fisher's exact test for mutation frequency) to
correlate genetic mutations or biomarker levels with clinical response (ORR, OS) [1].

Clinical Development Workflow
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The typical pathway for evaluating bemcentinib in a clinical setting, from patient identification to treatment

and monitoring, is outlined below.
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Conclusion and Future Directions

Bemcentinib represents a promising novel therapeutic strategy for patients with HR-MDS after HMA
failure, a setting of significant unmet need. Clinical data from the BERGAMO trial demonstrate that
bemcentinib monotherapy can induce hematological responses in a subset of these patients, with a safety

profile that is manageable in the elderly, comorbid population [1].

Future development should focus on:

e Biomarker-Driven Patient Selection: Validating potential biomarkers like sAXL or specific mutational
profiles (e.g., ASXL1) to identify patients most likely to benefit [1] [4].

¢ Rational Combination Strategies: Exploring bemcentinib in combination with other agents, such as
venetoclax or low-dose cytarabine (LDAC), based on early-phase trial results in AML [3] [5].

¢ Randomized Trials: Confirmatory randomized phase Ill trials are necessary to definitively establish
the efficacy of bemcentinib and its impact on overall survival in this challenging patient population.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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